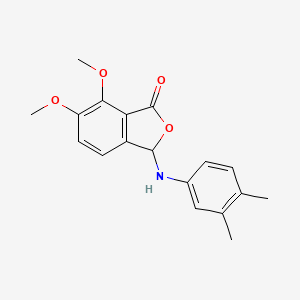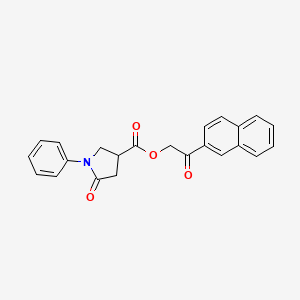
(3,5-Dimethoxy-phenyl)-(4-ethanesulfonyl-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is a synthetic organic compound with the molecular formula C({15})H({22})N({2})O({5})S It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a piperazine ring substituted with an ethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The piperazine ring is first functionalized with an ethylsulfonyl group. This can be achieved by reacting piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine.
-
Coupling with the Phenyl Ring: : The functionalized piperazine is then coupled with a 3,5-dimethoxybenzoyl chloride. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
-
Substitution: : The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The ethylsulfonyl group can enhance its binding affinity and specificity, while the methoxy groups may influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dimethoxyphenyl)piperazine: Lacks the ethylsulfonyl group, which may result in different pharmacological properties.
(4-Ethylsulfonyl)piperazine: Lacks the phenyl ring, affecting its overall chemical behavior and applications.
(3,5-Dimethoxyphenyl)[4-(methylsulfonyl)piperazino]methanone: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can influence its reactivity and interactions.
Uniqueness
(3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both methoxy and ethylsulfonyl groups allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
This detailed overview provides a comprehensive understanding of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C15H22N2O5S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)15(18)12-9-13(21-2)11-14(10-12)22-3/h9-11H,4-8H2,1-3H3 |
Clave InChI |
SYXPYIGZXFNXBK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)

![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10877703.png)
![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)
![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine](/img/structure/B10877732.png)

